4-(p-Tolyl)tetrahydro-2H-pyran-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-(4-methylphenyl)oxan-4-amine |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)12(13)6-8-14-9-7-12/h2-5H,6-9,13H2,1H3 |
InChI Key |
VQBACVGYEHCTDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCOCC2)N |
Origin of Product |
United States |
Theoretical and Computational Investigations of 4 P Tolyl Tetrahydro 2h Pyran 4 Amine
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are pivotal in elucidating the three-dimensional structure, stability, and electronic properties of molecules. For 4-(p-Tolyl)tetrahydro-2H-pyran-4-amine, these computational methods provide insights that are often challenging to obtain through experimental techniques alone.
Density Functional Theory (DFT) Studies on Ground and Excited States
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, energies, and other electronic properties for both ground and excited states. While specific DFT studies on this compound are not prevalent in the literature, the principles can be applied to understand its behavior.
For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d), would be employed to optimize the molecular geometry and determine the ground state energy. researchgate.net Such calculations would reveal the most stable arrangement of the atoms in three-dimensional space.
Furthermore, Time-Dependent DFT (TD-DFT) can be utilized to investigate the electronic excited states. This approach provides information about the molecule's absorption spectra and the nature of its electronic transitions. For instance, the calculations could identify the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which is crucial for understanding the molecule's reactivity and electronic properties. nih.gov The p-tolyl group, being an aromatic substituent, is expected to play a significant role in the electronic transitions of the molecule.
Conformational Analysis of the Tetrahydropyran (B127337) Ring
The tetrahydropyran ring is a flexible six-membered heterocycle that can adopt several conformations. Computational analysis is essential to determine the relative energies of these conformers and to understand the factors that govern their stability.
The tetrahydropyran ring, similar to cyclohexane, predominantly exists in a chair conformation, which minimizes both angular and torsional strain. The boat conformation is significantly less stable due to steric hindrance and torsional strain. DFT calculations on the parent tetrahydro-2H-pyran have shown the chair conformer to be more stable than the boat and twist-boat conformers.
For this compound, the chair conformation is also expected to be the most stable. In this conformation, the bulky p-tolyl group and the amine group at the C4 position can occupy either an axial or an equatorial position. Generally, large substituents prefer the equatorial position to minimize 1,3-diaxial interactions. Therefore, the most stable conformer would likely have both the p-tolyl and amine groups in equatorial positions. However, the presence of the heteroatom (oxygen) in the ring can influence the conformational equilibrium in ways not seen in cyclohexane.
| Conformation | Relative Energy (Illustrative) |
|---|---|
| Chair (Equatorial Substituents) | 0.00 |
| Chair (Axial Substituents) | ~2-5 |
| Twist-Boat | ~5-7 |
| Boat | ~6-8 |
Note: The data in this table is illustrative and based on general principles and data for related substituted tetrahydropyrans. Specific computational data for this compound is not available in the cited literature.
The p-tolyl and amine substituents at the C4 position have a profound influence on the conformational dynamics of the tetrahydropyran ring. The steric bulk of the p-tolyl group will create a significant energetic penalty for it to occupy an axial position due to unfavorable steric interactions with the axial hydrogens on C2 and C6.
Computational studies on substituted pyran analogues have demonstrated that the nature and position of substituents can alter the ring's geometry and the energy barriers between different conformations. beilstein-journals.org For this compound, the presence of two substituents on the same carbon atom (a quaternary center) will likely lock the ring into a specific chair conformation, raising the energy barrier for ring inversion. The electronic effects of the substituents, such as the electron-donating nature of the amine and the aromatic p-tolyl group, can also influence the bond lengths and angles within the tetrahydropyran ring.
Analysis of Molecular Geometry and Electronic Distribution
DFT calculations provide detailed information about the molecular geometry, including bond lengths, bond angles, and dihedral angles. For this compound, these calculations would precisely define the spatial arrangement of the atoms.
The electronic distribution within the molecule can be visualized through molecular electrostatic potential (MEP) maps, which show regions of positive and negative electrostatic potential. In this compound, the lone pairs of the oxygen and nitrogen atoms would be regions of negative potential (electron-rich), while the amine hydrogens would be regions of positive potential (electron-poor). The aromatic p-tolyl ring would also exhibit a characteristic electron distribution with a negatively charged pi-system above and below the plane of the ring.
Natural Bond Orbital (NBO) analysis is another powerful tool to study the electronic distribution and bonding interactions within the molecule. NBO analysis can quantify the charge on each atom and describe the delocalization of electron density through hyperconjugative interactions. beilstein-journals.org
| Parameter | Illustrative Value |
|---|---|
| C-O Bond Length | ~1.43 Å |
| C-C Bond Length (in ring) | ~1.53 Å |
| C-N Bond Length | ~1.47 Å |
| C-C-O Bond Angle | ~111° |
| C-O-C Bond Angle | ~112° |
Note: The data in this table is illustrative and based on general parameters for tetrahydropyran rings and related amine derivatives. Specific computational data for this compound is not available in the cited literature.
Reaction Mechanism Studies through Computational Approaches
To study a potential reaction involving this compound, researchers would use DFT to map out the potential energy surface of the reaction. This involves identifying the structures and energies of the reactants, products, any intermediates, and the transition states that connect them. The activation energy of the reaction can then be calculated as the energy difference between the reactants and the transition state.
For example, the nucleophilic character of the amine group could be investigated in reactions such as acylation or alkylation. Computational models could predict the most likely site of attack and the energy barrier for the reaction. Similarly, the reactivity of the aromatic p-tolyl ring in electrophilic substitution reactions could be explored. The calculations would help in understanding the regioselectivity of such reactions.
Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state indeed connects the intended reactants and products. These calculations trace the reaction path downhill from the transition state to the nearest energy minima.
By employing these computational approaches, a detailed understanding of the reactivity and potential chemical transformations of this compound can be achieved, guiding future synthetic efforts and applications.
Elucidation of Reaction Pathways and Transition States
The study of reaction pathways and the identification of transition states are fundamental to understanding the chemical reactivity of a compound. These investigations, typically carried out using quantum chemical methods, map the energy landscape of a reaction, revealing the most likely mechanisms. For a molecule like this compound, this could involve reactions at the amino group or transformations involving the pyran ring.
While specific studies on the reaction pathways of this compound are not detailed in the available literature, computational methods are routinely used to model similar amine-containing compounds and heterocyclic systems. Such studies would typically identify the reactants, products, and any intermediates, as well as the high-energy transition state structures that connect them.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and localization of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature.
In the case of this compound, the HOMO is expected to be localized primarily on the amino group and the electron-rich p-tolyl substituent, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would indicate the most probable sites for nucleophilic attack. A DFT study on a related benzopyran derivative showed that the HOMO was localized on the entire molecule except for the chlorobenzene ring, while the LUMO was distributed over the whole molecule. nih.gov For this compound, a similar analysis would be instrumental in predicting its reactive behavior. The energy gap between the HOMO and LUMO is also a critical parameter, with a smaller gap generally implying higher reactivity. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies for a Pyran Derivative (Note: This data is for a different pyran derivative and is provided for illustrative purposes only.)
| Orbital | Energy (eV) |
| HOMO | -6.354 |
| LUMO | -2.712 |
| HOMO-LUMO Gap | 3.642 |
Energy Barrier and Thermodynamic Parameter Calculations
Computational chemistry allows for the precise calculation of energy barriers (activation energies) and other thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). researchgate.net These values are essential for predicting the feasibility and rate of a chemical reaction.
For instance, a theoretical study on the conformational changes of the parent tetrahydro-2H-pyran molecule calculated the energy difference between its chair and twist-boat conformers. researchgate.net Similar calculations for this compound would be invaluable in understanding its conformational preferences and the energy required for various chemical transformations. Such studies would provide quantitative data on the stability of different isomers and the energy profiles of potential reaction pathways.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. These simulations are used to explore the conformational landscape of a molecule, identifying the most stable arrangements and the transitions between them. For a flexible molecule like this compound, which contains a non-planar pyran ring, MD simulations can reveal the preferred chair or boat-like conformations of the ring and the orientation of the p-tolyl and amine substituents.
Furthermore, MD simulations are instrumental in studying intermolecular interactions. By simulating a system containing multiple molecules, it is possible to understand how they interact with each other and with solvent molecules. This is crucial for predicting properties like solubility and for understanding how the molecule might interact with biological targets. Hirshfeld surface analysis, often combined with DFT, is another powerful tool for visualizing and quantifying intermolecular contacts in crystal structures. nih.govmdpi.com
Protonation Equilibria and Basicity Investigations (Theoretical)
The basicity of the amino group in this compound is a key chemical property that governs its behavior in acidic environments. Theoretical calculations can provide a quantitative measure of basicity through the calculation of proton affinity and pKa values. These calculations typically involve modeling the protonation-deprotonation equilibrium and determining the associated free energy changes.
The electronic influence of the p-tolyl group and the pyran ring on the nitrogen atom's ability to accept a proton would be a central focus of such an investigation. The electron-donating nature of the p-tolyl group is expected to increase the basicity of the amine compared to an unsubstituted analogue. Computational studies can precisely quantify this effect and provide a deeper understanding of the factors controlling the protonation state of the molecule.
Structure Reactivity and Structure Property Relationships of 4 P Tolyl Tetrahydro 2h Pyran 4 Amine Derivatives
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling provides a powerful computational tool to predict the physicochemical and reactive properties of molecules based on their structural features. For derivatives of 4-(p-Tolyl)tetrahydro-2H-pyran-4-amine, QSPR models can offer valuable insights without the need for extensive empirical testing.
Prediction of Physicochemical Parameters from Molecular Structure
The prediction of physicochemical parameters such as boiling point, solubility, and lipophilicity (logP) is a cornerstone of QSPR modeling. nih.gov For this compound derivatives, these models typically utilize a set of calculated molecular descriptors that encode structural information. These descriptors can be categorized as constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), and quantum-chemical (e.g., dipole moment, orbital energies).
By establishing a statistical correlation between these descriptors and experimentally determined properties for a training set of related molecules, a predictive model can be developed. nih.govacs.org For instance, the lipophilicity of a series of 4-aryl-tetrahydro-2H-pyran-4-amine derivatives can be modeled to understand how substituents on the aryl ring influence this key parameter.
Table 1: Predicted Physicochemical Parameters for this compound
| Parameter | Predicted Value | Method |
|---|---|---|
| Molecular Weight | 191.27 g/mol | Calculation |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Computational Model |
| pKa (Amine) | 9.0 - 9.5 | Computational Model |
Note: The values in this table are estimations based on computational models and data from analogous compounds, as specific experimental data for this compound is limited in publicly available literature.
Correlation of Molecular Descriptors with Chemical Reactivity Profiles
QSPR models can also be extended to predict the chemical reactivity of this compound derivatives. Molecular descriptors that reflect the electronic nature of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO-LUMO gap can be correlated with the kinetic stability of the molecule, with a smaller gap often indicating higher reactivity.
For nucleophilic reactions involving the amine group, descriptors related to the charge on the nitrogen atom and its accessibility (steric hindrance) would be key predictors. For electrophilic aromatic substitution on the p-tolyl group, descriptors quantifying the electron density of the aromatic ring would be more relevant.
Influence of Electronic, Steric, and Topological Parameters on Chemical Behavior
The chemical behavior of this compound is governed by a combination of electronic, steric, and topological factors.
Electronic Effects: The electron-donating nature of the methyl group on the p-tolyl substituent increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to an unsubstituted phenyl ring. The amine group, being a nucleophile, will have its reactivity modulated by the electronic environment.
Steric Effects: The bulky tetrahydropyran (B127337) and p-tolyl groups create significant steric hindrance around the amine functionality. This can influence the rate and feasibility of reactions involving the nitrogen atom. osti.gov The conformation of the tetrahydropyran ring also plays a crucial role in dictating the accessibility of different parts of the molecule.
Impact of Structural Modifications on Reaction Pathways and Selectivity
Modifying the structure of this compound can significantly alter its reaction pathways and the selectivity of product formation. For example, in palladium-catalyzed C-H arylation reactions to synthesize highly substituted aminotetrahydropyrans, the nature of the aryl iodide coupling partner has a pronounced effect on the reaction yield. nih.gov Introducing different substituents on the p-tolyl ring or at other positions on the tetrahydropyran ring can be expected to have similar directing effects.
For instance, introducing an electron-withdrawing group on the p-tolyl ring would decrease the nucleophilicity of the amine and the electron density of the aromatic ring, thereby altering its reactivity in various transformations. Conversely, an electron-donating group would have the opposite effect. The position of substituents on the tetrahydropyran ring can also direct the regioselectivity of reactions.
Stereochemical Influences on Reactivity and Product Outcome
The 4-position of the tetrahydropyran ring in this compound is a stereocenter if the molecule is appropriately substituted to create chirality. Even without an additional substituent, the spatial arrangement of the p-tolyl and amine groups relative to the tetrahydropyran ring has significant stereochemical implications.
Reactions involving the formation of a new stereocenter will be influenced by the existing stereochemistry of the molecule. libretexts.org For example, if the amine group attacks a prochiral electrophile, the facial selectivity of the attack may be directed by the bulky p-tolyl and tetrahydropyran groups, leading to a diastereomeric excess of one product. The conformational preference of the tetrahydropyran ring, which can exist in chair or boat-like conformations, will also play a critical role in determining the stereochemical outcome of reactions. beilstein-journals.org The relative stability of different transition states, influenced by steric and electronic interactions, will ultimately govern the product distribution.
Solvent Effects on Reactivity and Conformation
The choice of solvent can have a profound impact on both the reactivity and the conformational equilibrium of this compound derivatives. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. ajpojournals.orgresearchgate.net For example, a reaction involving the formation of an ammonium salt intermediate would likely be faster in a polar protic solvent that can solvate both the cation and the anion.
Conversely, nonpolar solvents may favor reactions that proceed through nonpolar transition states. The solvent can also influence the conformational equilibrium of the tetrahydropyran ring. In polar solvents, conformations with a larger dipole moment may be favored, while in nonpolar solvents, conformations that minimize intramolecular steric repulsions might be more stable. This change in the dominant conformation can, in turn, affect the molecule's reactivity by altering the accessibility of the reactive sites. wikipedia.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-aryl-tetrahydro-2H-pyran-4-amine |
Chemical Transformations and Derivatives of 4 P Tolyl Tetrahydro 2h Pyran 4 Amine
Functionalization of the Amine Group
The primary amine group in 4-(p-Tolyl)tetrahydro-2H-pyran-4-amine is a versatile handle for a multitude of chemical reactions, allowing for the introduction of various substituents and the construction of more complex molecular architectures.
Condensation Reactions with Carbonyl Compounds (e.g., Imine Formation)
Primary amines, such as the one present in this compound, readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comlibretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The pH of the reaction is a critical parameter, with a mildly acidic environment (around pH 5) generally providing the best results. libretexts.org
The general scheme for this reaction is as follows:

Figure 1: General reaction scheme for the formation of an imine from this compound and a generic aldehyde or ketone.
This transformation is highly versatile, and a wide array of aldehydes and ketones can be employed to generate a library of imine derivatives. These imines can serve as intermediates for further synthetic manipulations or be evaluated for their own biological activities.
| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product (Imine) |
| This compound | Benzaldehyde | N-(benzylidene)-4-(p-tolyl)tetrahydro-2H-pyran-4-amine |
| This compound | Acetone | N-(propan-2-ylidene)-4-(p-tolyl)tetrahydro-2H-pyran-4-amine |
| This compound | Cyclohexanone | N-(cyclohexylidene)-4-(p-tolyl)tetrahydro-2H-pyran-4-amine |
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the primary amine is nucleophilic and can be readily alkylated or acylated.
N-Alkylation involves the reaction of the amine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) or other alkylating agents. This reaction typically proceeds via a nucleophilic substitution mechanism. The reaction can lead to the formation of secondary and tertiary amines, and in some cases, quaternary ammonium salts if an excess of the alkylating agent is used.
N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is generally robust and high-yielding. Pyridine or another non-nucleophilic base is often added to neutralize the hydrogen halide byproduct.
| Transformation | Reagent | Product Class |
| N-Alkylation | Methyl iodide | Secondary Amine |
| N-Alkylation | Benzyl bromide | Secondary Amine |
| N-Acylation | Acetyl chloride | Amide |
| N-Acylation | Benzoyl chloride | Amide |
Derivatization to Amides, Ureas, or Thioureas
Beyond simple acylation, the amine group can be converted into other important functional groups such as ureas and thioureas.
Urea derivatives are typically synthesized by reacting the primary amine with an isocyanate. nih.gov This reaction is generally a straightforward and efficient addition reaction. Alternatively, ureas can be prepared from amines using phosgene or its safer equivalents. nih.gov
Thiourea derivatives are formed through the reaction of the primary amine with an isothiocyanate. Similar to urea formation, this is an addition reaction that is typically high-yielding.
These derivatives are of particular interest in medicinal chemistry due to the ability of the urea and thiourea moieties to participate in hydrogen bonding interactions with biological targets.
| Derivative | Reagent | General Product Structure |
| Urea | Phenyl isocyanate | 1-(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)-3-phenylurea |
| Thiourea | Phenyl isothiocyanate | 1-(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)-3-phenylthiourea |
Modifications of the Tetrahydropyran (B127337) Ring
While reactions involving the amine group are more common, the tetrahydropyran ring itself can also be modified, although this often requires more specialized and sometimes harsher reaction conditions.
Ring Expansion and Contraction Methodologies in Analogous Systems
Ring expansion of cyclic ketones, which could potentially be derived from the corresponding amine, can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement. nih.gov Another approach involves the formation of a spiro-epoxide followed by a rearrangement.
Ring contraction is a less common transformation for simple tetrahydropyrans. However, in more complex systems, photochemical rearrangements or specific oxidative cleavage reactions followed by recyclization could potentially lead to smaller ring systems.
It is important to note that these transformations would likely require multi-step synthetic sequences and careful optimization of reaction conditions to be successfully applied to this compound.
Introduction of Additional Heteroatoms into the Ring System
The introduction of additional heteroatoms into the tetrahydropyran ring would result in the formation of different heterocyclic systems, such as oxazines or thiazines. pharmacophorejournal.comwikipedia.org This would represent a significant structural modification and would likely proceed through a ring-opening and subsequent ring-closing strategy.
For instance, cleavage of one of the C-O bonds in the tetrahydropyran ring, followed by the introduction of a nitrogen or sulfur nucleophile and subsequent cyclization, could lead to the formation of a six-membered ring containing two heteroatoms.
Oxazine synthesis: This could potentially be achieved by a ring-opening of the tetrahydropyran, followed by the introduction of a nitrogen-containing group and subsequent cyclization. nih.gov
Thiazine synthesis: Similarly, the introduction of a sulfur-containing functionality after ring-opening could lead to the formation of a thiazine ring system. pharmacophorejournal.comwikipedia.org
These transformations are complex and would require the development of specific synthetic routes tailored to the reactivity of the this compound scaffold.
Oxidation/Reduction States of the Ring (e.g., Pyranone derivatives)
The tetrahydropyran ring of this compound can be subjected to oxidation to yield corresponding pyranone derivatives. While direct oxidation of the ether linkage is challenging, functionalization at positions adjacent to the oxygen atom can facilitate this transformation. One plausible, though not explicitly documented for this specific molecule, synthetic route involves the introduction of a carbonyl group at the C-4 position, which would formally be a derivative of tetrahydropyran-4-one.
A hypothetical pathway to a pyranone derivative could involve the protection of the primary amine, followed by oxidation of the benzylic C-H bonds of the tetrahydropyran ring under strong oxidizing conditions. However, a more controlled approach would likely involve a multi-step synthesis starting from a different precursor to arrive at a 4-(p-tolyl)-dihydropyran-4-one, which could then be considered a derivative of the parent compound in a different oxidation state.
Conversely, the reduction of the tetrahydropyran ring is generally not a feasible transformation under standard conditions due to the inherent stability of the ether linkage. Reductive cleavage of the C-O bonds would require harsh conditions and would likely lead to the decomposition of the molecule.
| Derivative Type | General Structure | Potential Synthetic Precursor | Key Transformation |
|---|---|---|---|
| Pyranone Derivative | 4-(p-Tolyl)dihydro-2H-pyran-4(3H)-one | 4-(p-Tolyl)tetrahydro-2H-pyran-4-ol | Oxidation of secondary alcohol |
| Ring-Opened Product | 1-(p-Tolyl)-1-(4-hydroxybutyl)amine | This compound | Reductive ring cleavage (hypothetical, harsh conditions) |
Derivatization of the p-Tolyl Moiety
The p-tolyl group in this compound is amenable to a variety of functionalizations, including electrophilic aromatic substitution and reactions at the benzylic methyl group.
Electrophilic Aromatic Substitution Reactions
The p-tolyl group possesses an activating methyl group, which directs incoming electrophiles to the ortho and para positions. However, the bulky 4-aminotetrahydropyran-4-yl substituent is likely to sterically hinder the positions ortho to the tolyl ring's point of attachment. Furthermore, the amino group can be protonated under acidic conditions, which would deactivate the ring towards electrophilic attack. Therefore, protection of the amine is often a prerequisite for successful electrophilic aromatic substitution.
Nitration: Nitration of the N-protected derivative of this compound can be achieved using standard nitrating agents such as a mixture of nitric acid and sulfuric acid. The nitro group is expected to be introduced at the positions ortho to the methyl group.
Halogenation: Halogenation, such as bromination or chlorination, can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. The halogen atom would be directed to the positions ortho to the activating methyl group.
| Reaction | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO3, H2SO4 (on N-protected substrate) | 4-(3-Nitro-4-methylphenyl)tetrahydro-2H-pyran-4-amine derivative |
| Bromination | Br2, FeBr3 or NBS (on N-protected substrate) | 4-(3-Bromo-4-methylphenyl)tetrahydro-2H-pyran-4-amine derivative |
Side-Chain Functionalization of the Methyl Group
The methyl group of the p-tolyl moiety is a site for benzylic functionalization.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid. This transformation would yield 4-(4-carboxyphenyl)tetrahydro-2H-pyran-4-amine. The reaction conditions would need to be carefully controlled to avoid undesired oxidation of the amine or the tetrahydropyran ring. Protection of the amine group would likely be necessary.
Halogenation: Benzylic bromination of the methyl group can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under photochemical conditions. This would provide 4-(4-(bromomethyl)phenyl)tetrahydro-2H-pyran-4-amine, a versatile intermediate for further derivatization.
| Reaction | Reagents | Product |
|---|---|---|
| Oxidation | KMnO4 or CrO3/H2SO4 (on N-protected substrate) | 4-(4-Carboxyphenyl)tetrahydro-2H-pyran-4-amine derivative |
| Benzylic Bromination | NBS, radical initiator, light | 4-(4-(Bromomethyl)phenyl)tetrahydro-2H-pyran-4-amine |
Synthesis of Bridged Bicyclic and Polycyclic Nitrogen Scaffolds from Pyranamine Precursors
The amine functionality in this compound serves as a key handle for the construction of more complex nitrogen-containing scaffolds, including bridged bicyclic systems. While direct examples starting from this specific pyranamine are not prevalent in the literature, analogous transformations with other cyclic amines provide a basis for potential synthetic routes.
One promising strategy is the intramolecular amination of remote C-H bonds, a transformation that can be promoted by light and heat. For this to be applied to this compound, the amine would first need to be converted to a suitable precursor, such as an N-haloamine or an N-sulfonamide. Subsequent activation could then induce an intramolecular cyclization, where a C-H bond on the tetrahydropyran ring is functionalized to form a new C-N bond, resulting in a bridged bicyclic amine. The regioselectivity of this cyclization would depend on the conformational preferences of the intermediate radical or nitrenium ion.
Another approach could involve the functionalization of the amine with a group containing a reactive site, followed by an intramolecular cyclization. For instance, acylation of the amine with a substrate bearing a leaving group could be followed by an intramolecular nucleophilic substitution to form a bridged lactam.
Exploration of Novel Heterocyclic Scaffolds based on the Pyranamine Core
The this compound core can be utilized as a starting point for the synthesis of various other heterocyclic systems through ring-closing and ring-expansion reactions.
Oxazine Derivatives: The primary amine and the ether oxygen of the tetrahydropyran ring are suitably positioned for the potential formation of fused oxazine heterocycles. For example, reaction of the amine with a bifunctional electrophile could lead to a subsequent intramolecular cyclization involving the ether oxygen to form a 1,4-oxazine-fused system.
Diazepine Derivatives: The synthesis of diazepine derivatives is another possibility. Condensation of the primary amine with a suitable dicarbonyl compound or its equivalent could lead to the formation of a seven-membered diazepine ring fused to the tetrahydropyran scaffold. For instance, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a 1,4-diazepine derivative.
Ring Expansion: Under specific conditions, ring expansion of the tetrahydropyran ring could be envisioned. While not a common transformation for simple tetrahydropyrans, the presence of the amino group at the 4-position might facilitate such rearrangements. For example, treatment with certain reagents could induce a Wagner-Meerwein type rearrangement, potentially leading to the formation of a seven-membered oxepane ring system
Future Directions and Emerging Research Avenues in Tetrahydropyran Amine Chemistry
Development of More Efficient, Sustainable, and Green Synthetic Routes
The chemical industry's shift towards sustainability has spurred significant research into environmentally benign synthetic methods. For complex molecules like 4-(p-Tolyl)tetrahydro-2H-pyran-4-amine, future efforts will concentrate on developing greener, more efficient synthetic pathways that minimize waste, reduce energy consumption, and avoid hazardous materials.
Key research avenues include the application of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, thereby enhancing atom economy. nih.gov The use of reusable and heterogeneous catalysts, such as magnetic iron oxide nanoparticles (Fe3O4-MNPs), offers a promising strategy for simplifying product purification and catalyst recycling, making processes more cost-effective and environmentally friendly. nih.gov Protocols that eliminate organic solvents by using alternative media like water or conducting reactions under solvent-free conditions are also gaining traction. rsc.orgijcce.ac.ir These approaches, which often involve thermal heating or microwave irradiation, can significantly reduce reaction times and environmental impact. rsc.org The development of catalysts from biopolymers also represents a novel frontier in the green synthesis of pyran derivatives. researchgate.net
Table 1: Emerging Green Synthesis Strategies for Tetrahydropyran (B127337) Derivatives
| Strategy | Principle | Potential Advantages for Synthesizing this compound |
|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot reaction to form a complex product. nih.gov | Increased efficiency, reduced waste, simplified procedures. |
| Heterogeneous Catalysis | Using solid-phase catalysts (e.g., Fe3O4-MNPs) that are easily separated from the reaction mixture. nih.gov | Simplified purification, catalyst reusability, reduced environmental impact. |
| Solvent-Free Synthesis | Conducting reactions without a solvent medium, often using thermal or microwave energy. rsc.org | Elimination of hazardous solvents, potentially faster reaction rates, high atom economy. |
| Aqueous Media Synthesis | Utilizing water as a green and inexpensive solvent, sometimes with magnetization to enhance reactions. ijcce.ac.ir | Environmentally benign, cost-effective, improved safety profile. |
| Biopolymer-Based Catalysis | Employing nanocatalysts derived from natural polymers like pectin. researchgate.net | Use of renewable resources, biodegradability, novel catalytic activity. |
Advanced Computational Studies for Rational Design and Predictive Modeling
Computational chemistry has become an indispensable tool for accelerating chemical research. For the this compound scaffold, advanced computational studies are crucial for the rational design of new derivatives with tailored properties and for predicting their chemical behavior.
High-level quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the conformational and geometrical aspects of the molecule. nih.gov Such studies are vital for understanding the molecule's three-dimensional structure, which dictates its interaction with biological targets. Computational methods can predict various molecular properties, including electronic structure (HOMO/LUMO energies), atomic charges, and thermodynamic stability (ΔE, ΔG, ΔH), providing insights that can guide synthetic efforts. nih.gov
Furthermore, predictive modeling can be used to elucidate reaction mechanisms. nih.gov By calculating the energy barriers of potential reaction pathways, researchers can identify the most favorable conditions and reagents, saving significant experimental time and resources. This predictive power is particularly valuable in designing derivatives, such as those that act as inhibitors for specific biological targets like TGF-β type I receptor, where a tetrahydropyran moiety is a key structural feature. nih.gov
Table 2: Applications of Computational Chemistry in Tetrahydropyran Amine Research
| Computational Method | Application Area | Specific Insights for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Conformational Analysis | Determination of the most stable chair or boat conformations and substituent orientations. nih.gov |
| Quantum Mechanics (e.g., G3(MP2)//B3LYP) | Thermodynamic Properties | Calculation of enthalpy of formation and reaction energies to predict stability and reactivity. researchgate.net |
| Transition State Theory | Reaction Mechanism Elucidation | Modeling reaction pathways and energy barriers to optimize synthetic conditions. nih.gov |
| Molecular Docking | Rational Drug Design | Predicting binding modes and affinities of derivatives to biological targets (e.g., protein kinases). nih.gov |
| Natural Bond Orbital (NBO) Analysis | Electronic Structure | Understanding intramolecular interactions, such as hyperconjugation, that influence conformation and stability. beilstein-journals.org |
Exploration of Novel Chemical Reactivities and Transformations
The inherent functionality of this compound—a primary amine, a tetrahydropyran ring, and an aromatic p-tolyl group—provides a rich platform for exploring novel chemical reactions and transformations. Future research will likely focus on leveraging these functional groups to synthesize new classes of compounds.
The primary amine can serve as a nucleophile or as a handle for a wide range of derivatizations. Its reactions with electrophiles could lead to the formation of amides, sulfonamides, and ureas. Moreover, the amine can participate in multicomponent reactions, such as the synthesis of 2-aminofuran derivatives, to construct highly complex and diverse molecular architectures. researchgate.net The tetrahydropyran ring itself, while generally stable, can undergo ring-opening reactions under specific conditions. Additionally, the vinyl ether-like reactivity of related 4-pyrones suggests that transformations involving the oxygen heteroatom could be explored. nih.gov The p-tolyl group can be functionalized through electrophilic aromatic substitution, allowing for the introduction of additional substituents to modulate the molecule's properties.
Integration with Automated and High-Throughput Synthesis Methodologies
To fully explore the chemical space around the this compound scaffold, modern high-throughput and automated synthesis techniques are essential. These technologies enable the rapid generation of large libraries of related compounds for screening in drug discovery and materials science. nih.govresearchgate.net
Automated continuous flow synthesis offers a powerful alternative to traditional batch chemistry, providing enhanced control over reaction parameters, improved safety, and greater scalability. researchgate.net By sequencing reactions in continuous flow, complex molecules can be assembled from simple starting materials in an automated fashion. nih.gov This approach, often combined with techniques like photoredox catalysis, is highly modular and can be adapted to produce a wide array of derivatives from common amine feedstocks. researchgate.net The integration of automated synthesis with purification and analysis would create a platform for the rapid iteration of molecular design, significantly accelerating the discovery of new functional molecules. chemrxiv.org
Table 3: Comparison of Traditional vs. Automated Synthesis Approaches
| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Scale | Milligram to kilogram | Microgram to multigram |
| Speed | Slow, sequential steps | Rapid, continuous process chemrxiv.org |
| Control | Limited control over mixing and temperature gradients | Precise control over reaction time, temperature, and stoichiometry nih.gov |
| Safety | Potential for thermal runaways in large batches | Enhanced safety due to small reaction volumes |
| Library Generation | Labor-intensive and time-consuming | Ideal for rapid library synthesis and diversification researchgate.netnih.gov |
Investigation of Conformational and Stereochemical Control in Complex Derivatives
The three-dimensional structure of a molecule is critical to its function. For this compound, which contains a stereocenter at the C4 position, controlling its stereochemistry is paramount, especially when synthesizing more complex derivatives with multiple chiral centers.
Future research will focus on developing highly stereoselective synthetic routes to access specific stereoisomers. organic-chemistry.orgacs.org This can be achieved through various strategies, including intramolecular allylations, Prins cyclizations, and metal-mediated cyclizations that allow for predictable stereochemical outcomes. organic-chemistry.orgrsc.org The use of chiral catalysts and auxiliaries can enable enantioselective syntheses, providing access to single enantiomers of complex tetrahydropyran derivatives.
A deep understanding of the conformational preferences of these molecules is equally important. The tetrahydropyran ring typically adopts a chair conformation, and the orientation (axial vs. equatorial) of substituents profoundly impacts the molecule's shape and properties. nih.gov Advanced analytical techniques, particularly NMR spectroscopy, combined with computational studies (DFT), are essential for determining the dominant conformations in solution and in the solid state. beilstein-journals.orgnih.gov Such investigations are crucial for understanding how stereochemistry and conformation influence biological activity and material properties. nih.gov
Table 4: Methods for Stereochemical and Conformational Investigation
| Method | Focus | Application to Tetrahydropyran Amine Derivatives |
|---|---|---|
| Asymmetric Synthesis | Stereochemical Control | Use of chiral catalysts or substrates to produce specific enantiomers or diastereomers. |
| Prins Cyclization | Stereoselective Ring Formation | Constructing the tetrahydropyran ring with defined stereochemistry at multiple centers. organic-chemistry.org |
| Post-Cyclization Manipulation | Stereochemical Diversification | Modifying existing stereocenters or introducing new ones after the ring is formed. nih.gov |
| NMR Spectroscopy (nOe) | Conformational Analysis | Determining the spatial proximity of atoms to elucidate the 3D structure in solution. acs.org |
| X-ray Crystallography | Solid-State Conformation | Unambiguously determining the molecular structure and stereochemistry in the solid state. beilstein-journals.org |
| DFT Calculations | Conformational Prediction | Modeling the relative energies of different conformations (e.g., chair with axial/equatorial groups). beilstein-journals.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(p-Tolyl)tetrahydro-2H-pyran-4-amine, and what reagents are typically involved?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, LiAlH4-mediated reduction of nitrile intermediates (e.g., 4-aminotetrahydro-2H-pyran-4-carbonitrile) in anhydrous solvents like MTBE is a validated approach . Alternative routes include using palladium-catalyzed cross-coupling to introduce the p-tolyl group. Key reagents include alkyl halides for substitution, hydride donors (LiAlH4, NaBH4) for reductions, and acidic/basic conditions for workup. AI-driven retrosynthesis tools can predict feasible pathways by analyzing databases of analogous tetrahydro-2H-pyran derivatives .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : -NMR should show signals for the tetrahydro-2H-pyran ring protons (δ 1.5–4.5 ppm split into axial/equatorial environments), the p-tolyl aromatic protons (δ 7.1–7.3 ppm), and amine protons (δ 1.0–2.5 ppm, broad if free). -NMR confirms quaternary carbons (e.g., C-4 of the pyran ring at δ 65–75 ppm) .
- IR : Stretching frequencies for NH (3300–3500 cm) and C-O (1100–1250 cm) validate the amine and ether groups.
- Mass Spectrometry : High-resolution MS should match the molecular formula (CHNO, exact mass 191.13).
Q. What are the key challenges in purifying this compound, and what methods are recommended?
- Methodological Answer : Challenges include separating regioisomers (e.g., para vs. ortho tolyl derivatives) and removing unreacted precursors. Column chromatography with gradients of ethyl acetate/hexane is effective. For polar impurities, recrystallization in ethanol or MTBE is advised. Preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves closely related derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in reductive amination processes?
- Methodological Answer :
- Solvent Choice : Use anhydrous MTBE or THF to minimize side reactions with LiAlH4 .
- Temperature Control : Maintain 40–50°C during reduction to balance reaction rate and decomposition risks.
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) as alternatives to hydrides.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track nitrile-to-amine conversion and adjust stoichiometry dynamically .
Q. What strategies resolve contradictory data between NMR and mass spectrometry when characterizing derivatives of this compound?
- Methodological Answer :
- Isotopic Labeling : Synthesize - or -labeled analogs to confirm peak assignments in NMR and MS.
- 2D NMR : Use HSQC and HMBC to correlate ambiguous proton/carbon signals. For example, HMBC can link the amine proton to the C-4 position of the pyran ring.
- High-Resolution MS/MS : Fragment ions (e.g., loss of NH) differentiate structural isomers .
Q. What computational methods predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- DFT Calculations : Model transition states for ring-opening reactions or amine protonation using Gaussian or ORCA software.
- MD Simulations : Assess conformational stability of the tetrahydro-2H-pyran ring in solvents (e.g., water vs. DMSO) using GROMACS.
- Retrosynthesis AI : Platforms like Pistachio or Reaxys predict feasible synthetic modifications (e.g., introducing electron-withdrawing groups on the p-tolyl ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
